molecular formula C18H22N2O3 B2497094 1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903149-29-0

1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2497094
CAS RN: 1903149-29-0
M. Wt: 314.385
InChI Key: RHVVAUUAMMBCTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine-dione derivatives typically involves multi-step reactions, including condensation, cyclization, and substitution processes. For instance, pyrrolidine-dione derivatives have been synthesized through reactions involving different aroyl acetates with N-substituted glycine esters, showcasing the versatility of these compounds in forming variously substituted derivatives with potential herbicidal activities (Zhu et al., 2005). Such processes highlight the complex synthesis routes possible for compounds related to 1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FT-IR, NMR, and HRMS play crucial roles in determining the molecular structures of pyrrolidine-dione derivatives. These techniques help elucidate the compound's geometry, confirming the structure through detailed analysis of bond lengths, angles, and molecular conformations (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolidine-diones undergo various chemical reactions, including acylation, which leads to the formation of 3-acyltetramic acids, a process that further demonstrates the compound's reactivity and potential for derivatization (Jones et al., 1990). These reactions are pivotal for exploring the chemical properties and reactivity of such compounds.

Physical Properties Analysis

The physical properties of pyrrolidine-dione derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties of pyrrolidine-dione derivatives, including their stability, reactivity with various reagents, and potential biological activities, are significant for their application in medicinal chemistry and material science. For example, studies have shown that certain pyrrolidine-dione derivatives exhibit anti-cancer activities, highlighting their importance in drug discovery and development processes (Singh & Paul, 2006).

Scientific Research Applications

Facile Synthesis and Characterization

  • Synthesis and Characterization of Novel Compounds : A study discussed the synthesis and detailed characterization of a new ferrocenyl uracil peptide nucleic acid monomer, highlighting techniques and methodologies that could be applicable to synthesizing and studying compounds like 1-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. This research emphasizes the importance of synthetic strategies and analytical tools in developing novel compounds with potential applications in biochemistry and pharmaceuticals (Gasser et al., 2006).

Anti-Cancer and Antibacterial Activities

  • Anticancer and Antimicrobial Activities : Another study focused on the synthesis and evaluation of derivatives with specific structural features, including pyrrolidine and benzoyl groups, for their anti-cancer and antimicrobial activities. This suggests that compounds with similar structural motifs could be explored for their therapeutic potential (Palwinder Singh & Kamaldeep Paul, 2006).

Synthetic Methodologies

  • Novel Synthetic Routes and Characterization : Research into the synthesis and characterization of bioactive analogs bearing specific structural features, such as tert-butyl and pyrrolidine-2,5-dione, reveals innovative synthetic routes and biological activity assessments. These studies provide a foundation for the development of new drugs and materials with enhanced properties (Catalin V. Maftei et al., 2013).

Herbicidal Applications

  • Herbicidal Evaluation : The creation and herbicidal evaluation of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives underscore the potential of structurally related compounds in agricultural applications. This research highlights the exploration of novel herbicides to address weed resistance and environmental concerns (You-Quan Zhu et al., 2005).

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity, or developing methods for its synthesis .

Mechanism of Action

Target of Action

It is noted that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The mode of action of this compound is related to its role in PROTAC development . The compound, acting as a rigid linker, connects the E3 ubiquitin ligase to the target protein . This connection facilitates the tagging of the target protein with ubiquitin, a signal for protein degradation . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . When the target protein is tagged with ubiquitin, it is recognized by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The degradation of specific proteins can have various downstream effects, depending on the functions of those proteins .

Pharmacokinetics

The optimization of drug-like properties is a consideration in the design of protacs .

Result of Action

The result of the action of this compound is the degradation of specific target proteins . By selectively degrading certain proteins, it may be possible to modulate biological processes or pathways that are dysregulated in disease states .

Action Environment

The action of this compound, like all PROTACs, is influenced by various environmental factors . These can include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC itself

properties

IUPAC Name

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)13-6-4-12(5-7-13)17(23)19-10-14(11-19)20-15(21)8-9-16(20)22/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVAUUAMMBCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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